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Citrulline-specific Probe-biotin -

Citrulline-specific Probe-biotin

Catalog Number: EVT-10931216
CAS Number:
Molecular Formula: C29H38N8O6S
Molecular Weight: 626.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Citrulline-specific Probe-biotin is a specialized affinity probe designed for the detection and immobilization of citrullinated proteins. The compound interacts with biotin ligands, allowing selective labeling of citrulline residues over arginine, particularly at acidic pH levels. This specificity is crucial for studying post-translational modifications involving citrullination, which plays a significant role in various biological processes and diseases, including autoimmune disorders and cancer .

Source and Classification

The Citrulline-specific Probe-biotin is classified as a biochemical reagent used primarily in proteomics and biochemical research. It is commercially available from suppliers such as Cayman Chemical and Biomol, with the compound identified by the CAS number 2468149-70-2. Its formal name includes complex chemical descriptors reflecting its structure and functional groups .

Synthesis Analysis

Methods and Technical Details

The synthesis of Citrulline-specific Probe-biotin involves the biotinylation of citrulline residues. The primary steps in the synthesis include:

  1. Biotinylation Reaction: This process employs a phenylglyoxal group that selectively labels citrulline over arginine. The reaction is optimized at acidic pH to enhance selectivity.
  2. Purification: After biotinylation, the product is purified using techniques such as reversed-phase fractionation and selective enrichment with streptavidin beads to ensure high purity and specificity of the final product .

Industrial production methods are not extensively documented but likely follow similar synthetic routes with optimizations for larger-scale applications.

Chemical Reactions Analysis

Reactions and Technical Details

Citrulline-specific Probe-biotin primarily undergoes biotinylation reactions where the phenylglyoxal group reacts with citrulline residues. Key reagents and conditions include:

  • Phenylglyoxal: This reagent selectively labels citrulline residues.
  • Acidic pH: The reaction conditions are optimized at acidic pH to ensure specificity towards citrulline over arginine.

The major product formed from these reactions is the biotinylated citrulline-specific probe, which can be utilized in various applications in proteomics and biochemical studies .

Mechanism of Action

Citrulline-specific Probe-biotin functions by selectively binding to citrullinated proteins through its biotin ligand. The phenylglyoxal group reacts with citrulline residues, forming stable covalent bonds that facilitate the detection or immobilization of these proteins. This mechanism allows researchers to study the biological significance of citrullination in various contexts, such as autoimmune diseases and cancer .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical State: Crystalline solid
  • Purity: Greater than 75%
  • Storage Conditions: Recommended storage at -80°C to maintain stability
  • Solubility: Typically soluble in organic solvents; specific solubility data may vary based on formulation .

These properties are essential for ensuring the reliability of experimental results when utilizing this probe in research applications.

Applications

Citrulline-specific Probe-biotin has diverse applications across various fields of scientific research:

  • Proteomics: It is instrumental in detecting and enriching citrullinated proteins from complex biological samples.
  • Biochemistry: The probe facilitates studies on protein citrullination, a critical post-translational modification involved in numerous physiological processes.
  • Medical Research: It aids in understanding the role of citrullinated proteins in autoimmune diseases like rheumatoid arthritis.
  • Cancer Research: Investigates the involvement of citrullinated proteins in cancer biology and other inflammatory diseases .
Introduction to Citrullination in Disease Pathogenesis

Role of Protein Citrullination in Autoimmune Disorders and Cancer

Protein citrullination, the post-translational conversion of arginine residues to citrulline, is catalyzed by calcium-dependent peptidylarginine deiminases (PADs). This modification eliminates the positive charge of arginine, altering protein conformation, hydrogen-bonding capacity, and isolectric point (reduction from 11.41 to 5.91) [6] [9]. These biophysical changes significantly impact protein function and antigenicity. In rheumatoid arthritis, aberrant citrullination generates autoantigens such as citrullinated fibrinogen, vimentin, and α-enolase. Anti-citrullinated protein antibodies (ACPAs) against these antigens form immune complexes that activate synovial fibroblasts and macrophages, driving joint inflammation and bone erosion [2] [6]. Notably, ACPAs appear years before clinical symptoms, highlighting citrullination’s role in disease initiation [2].

Beyond autoimmune pathology, citrullination contributes to tumor progression through multiple mechanisms. Histone citrullination by PAD2 and PAD4 modulates chromatin architecture: Citrullination of histone H3 arginine 26 (H3R26Cit) by PAD2 promotes estrogen receptor target gene expression (e.g., HER2) in breast cancer, while PAD4-mediated H3R2/R8/R17Cit represses tumor suppressor genes like p21 [2] [7]. Citrullinated antithrombin and plasminogen activator inhibitor-1 impair coagulation homeostasis, potentially facilitating metastasis [6]. Additionally, citrullinated chemokines exhibit altered leukocyte chemotaxis, contributing to an immunosuppressive tumor microenvironment [6].

Table 1: Key Citrullinated Antigens in Autoimmune Diseases

DiseaseCitrullinated AntigenPathogenic Consequence
Rheumatoid ArthritisFibrinogen, Vimentin, α-EnolaseACPA production, synovial inflammation, bone erosion
Multiple SclerosisMyelin Basic Protein (MBP)Myelin sheath instability, neuronal demyelination
Systemic LupusHistone H3, NucleophosminNeutrophil Extracellular Trap formation, autoantibody generation
PsoriasisKeratin K1Impaired epidermal differentiation

Table 2: Citrullination in Cancer Pathogenesis

Cancer TypeMolecular MechanismFunctional Outcome
Breast AdenocarcinomaPAD2-mediated H3R26Cit → HER2 activationEnhanced proliferation, metastasis
Colorectal CancerCitrullinated antithrombinHypercoagulability, thrombotic metastasis
Lung AdenocarcinomaPAD4-driven NETosisInflammatory tumor microenvironment

Protein Arginine Deiminases (PADs) as Catalytic Drivers of Citrullination

The PAD enzyme family (PAD1–4 and PAD6) governs site-specific citrullination. While sharing 50–70% sequence homology and a conserved catalytic core (Cys-His-Asp triad), isoforms exhibit distinct tissue expression and substrate preferences [3] [7]. PAD4, the only nuclear isoform, contains a canonical nuclear localization signal (P56PAKKKST63) and citrullinates histones and nuclear proteins like nucleophosmin [3] [7]. PAD2, widely expressed in brain and muscle, targets myelin basic protein and vimentin [6]. All PADs require supraphysiological calcium concentrations (>100 µM) for activation, achieved in pathological microenvironments like inflamed joints or necrotic tumors [7] [9].

Structurally, PADs adopt a "rubber boot" conformation: Two N-terminal immunoglobulin domains regulate protein-protein interactions, while the C-terminal domain houses the catalytic site [7]. Calcium binding induces dramatic conformational shifts. In PAD2, occupancy of six calcium sites repositions catalytic Cys647 by ~5 Å, expelling a "gatekeeper" arginine (R347) to form the substrate-binding cleft [7]. PAD4 forms head-to-tail homodimers with active sites oriented toward chromatin substrates [7]. Catalysis employs a reverse protonation mechanism: The active-site cysteine (e.g., Cys645 in PAD4) attacks the arginine guanidinium, forming a tetrahedral intermediate. Subsequent ammonia elimination generates a planar acylenzyme, hydrolyzed to citrulline [3] [7].

Limitations of Conventional Citrullination Detection Methods

Current citrullination detection relies heavily on anti-modified citrulline antibodies generated against chemically derivatized citrulline residues. This approach suffers from critical limitations:

  • Low Sensitivity/Specificity: Antibodies exhibit batch-dependent variability and cross-reactivity with structurally similar post-translational modifications (e.g., methylarginine) [10]. Citrullination’s small mass shift (+0.984 Da) complicates distinction from asparagine/glutamine deamidation (+0.984 Da) via mass spectrometry [5] [10].
  • Epitope Dependence: Antibody recognition requires specific flanking sequences, failing to detect citrullinated residues lacking compatible epitopes [1] [10].
  • Incompatibility with Intact Protein Analysis: The gold-standard method requires citrulline derivatization after tryptic digestion, restricting identifications to single peptides and preventing full-protein characterization [10].
  • Inability to Resolve Isoform-Specific Activity: Antibodies cannot distinguish citrullination events catalyzed by different PAD isoforms, hindering mechanistic studies [1].

Table 3: Comparison of Citrullination Detection Methodologies

MethodLimit of DetectionKey AdvantagesKey Limitations
Anti-Citrulline Antibody~1–10 ngCompatible with multiple platformsEpitope dependence, low sensitivity, high batch variability
Mass Spectrometry (MS)~500 fmolHigh-resolution identificationAmbiguity in +0.984 Da modifications; requires proteolysis
Phenylglyoxal Probes~700 fmolIntact protein analysis; sequence-independent; PAD-isoform agnosticRequires optimized labeling conditions

These constraints underscore the need for sequence-agnostic, direct chemical probes like phenylglyoxal-based reagents (e.g., Citrulline-specific Probe-biotin), which covalently label the ureido group of citrulline residues irrespective of flanking sequences [1] [10]. Such probes enable intact protein detection, enrichment, and identification—capabilities unattainable with conventional antibodies.

Properties

Product Name

Citrulline-specific Probe-biotin

IUPAC Name

N-[2-[4-[1-[1-(3-oxaldehydoylanilino)-1-oxopropan-2-yl]triazol-4-yl]butanoylamino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Molecular Formula

C29H38N8O6S

Molecular Weight

626.7 g/mol

InChI

InChI=1S/C29H38N8O6S/c1-18(28(42)32-20-7-4-6-19(14-20)23(39)16-38)37-15-21(35-36-37)8-5-11-26(41)31-13-12-30-25(40)10-3-2-9-24-27-22(17-44-24)33-29(43)34-27/h4,6-7,14-16,18,22,24,27H,2-3,5,8-13,17H2,1H3,(H,30,40)(H,31,41)(H,32,42)(H2,33,34,43)

InChI Key

ROSSMRMVAUYSKN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C=O)N2C=C(N=N2)CCCC(=O)NCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4

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